3-Butylpiperidine hydrochloride

Description

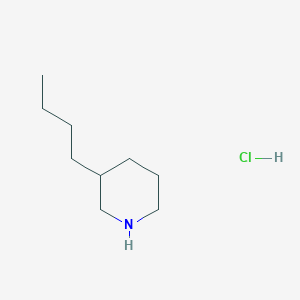

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-butylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-2-3-5-9-6-4-7-10-8-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUHKFVSTCORRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858834-35-2 | |

| Record name | 3-butylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Butylpiperidine Hydrochloride and Its Analogues

Strategies for Regioselective Functionalization of the Piperidine (B6355638) Ring

Achieving regioselectivity in the functionalization of the piperidine ring is paramount for the synthesis of specific isomers like 3-butylpiperidine (B1352307). Researchers have developed several approaches to control the position of substituent introduction on the piperidine core.

Regioselective Alkylation Approaches

Direct alkylation of the piperidine ring at the C3 position presents a challenge due to the electronic properties of the ring. The nitrogen atom's electron-withdrawing inductive effect deactivates the C3 position towards certain reactions. nih.gov However, specific methods have been devised to overcome this hurdle.

Organometallic reagents play a crucial role in the derivatization of piperidines. whiterose.ac.uk Reagents like organolithium and Grignard reagents are highly reactive but often exhibit low chemoselectivity. whiterose.ac.uk In contrast, organozinc reagents, which have a less polar carbon-zinc bond, offer lower reactivity and greater tolerance for various functional groups. whiterose.ac.uk These organozinc reagents can be transmetalated to more reactive organometallic species, such as organocuprates, which are effective in a range of reactions including alkylation. whiterose.ac.ukchadsprep.com

For the synthesis of 3-substituted piperidines, an indirect approach involving the cyclopropanation of N-Boc-tetrahydropyridine followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) has been explored. nih.govresearchgate.net This strategy circumvents the issue of C3 deactivation in direct C-H functionalization. nih.gov The site-selectivity of such functionalizations can often be controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.govthieme-connect.comnih.gov For instance, rhodium-catalyzed C-H functionalization has been used to generate 2- and 4-substituted piperidine analogs, while the 3-substituted versions were prepared via the cyclopropanation route. nih.govnih.gov

Ring-Closing Reactions and Cyclization Methods for Piperidine Formation

The construction of the piperidine ring itself is a fundamental aspect of synthesizing 3-butylpiperidine and its analogs. Various cyclization strategies, often starting from acyclic precursors, are employed.

Natural amino acids serve as valuable and readily available chiral starting materials for the enantioselective synthesis of substituted piperidines. researchgate.net A multi-step route starting from L-glutamic acid has been described for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives. researchgate.net This pathway involves the initial esterification of both carboxylic acid groups of L-glutamic acid, followed by reduction to a diol. researchgate.net

Similarly, L-ornithine and L-lysine can be utilized as precursors for the synthesis of piperidine derivatives. acs.orgrsc.org For example, N-Cbz-protected L-ornithinol and L-lysinol have been converted to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively, using a multi-enzyme cascade. rsc.org

| Starting Material | Key Steps | Product Type | Overall Yield | Reference |

| L-Glutamic Acid | Esterification, NaBH4 reduction, Tosylation, Cyclization with amines | Enantiomerically pure 3-(N-Boc amino) piperidine derivatives | 44% to 55% | researchgate.net |

| L-Ornithinol (N-Cbz protected) | Galactose oxidase oxidation, Imine reductase reduction | L-3-N-Cbz-aminopiperidine | Up to 54% (isolated) | rsc.org |

A key step in the synthesis of piperidines from precursors like L-glutamic acid involves the formation of a ditosylate intermediate. researchgate.net The diol obtained from the reduction of the diester is converted into a corresponding ditosylate. researchgate.net This ditosylate then undergoes a cyclization reaction with various amines to form the piperidine ring. researchgate.net This method offers a versatile approach to introduce different substituents on the piperidine nitrogen. The reaction proceeds via a bimolecular nucleophilic substitution (S2) mechanism, and the reactivity can be influenced by the steric bulk of the amine. researchgate.net

Formation from Pyridine (B92270) Derivatives via Catalytic Hydrogenation

A primary and straightforward method for the synthesis of 3-butylpiperidine is the catalytic hydrogenation of 3-butylpyridine (B1328907). This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

The process typically employs a heterogeneous catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net The reaction conditions can vary, with factors such as hydrogen pressure, temperature, and solvent influencing the reaction's efficiency and yield. For instance, the hydrogenation of substituted pyridines can be carried out using PtO₂ in glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar. researchgate.net Milder conditions have also been reported, such as using a rhodium oxide (Rh₂O₃) catalyst at 40°C and 5 bar of hydrogen pressure in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE). rsc.org Bimetallic catalysts, such as palladium-copper or palladium-silver nanoparticles on an alumina (B75360) support, have also demonstrated high activity and selectivity for the hydrogenation of pyridine and its derivatives under relatively mild conditions (60°C, 70 atm H₂), achieving up to 99% conversion and 99% selectivity for piperidine. d-nb.info

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, and for ensuring the compatibility with other functional groups that may be present on the pyridine ring. rsc.org

Table 1: Catalytic Hydrogenation of Pyridine Derivatives

| Starting Material | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Product | Reference |

| 3-Butylpyridine | PtO₂ | Acetic Acid | 50-70 | - | 3-Butylpiperidine | researchgate.net |

| 3-Butylpyridine | Rh₂O₃ | TFE | 5 | 40 | 3-Butylpiperidine | rsc.org |

| Pyridine | Pd-Cu/Al₂O₃ | - | 70 | 60 | Piperidine | d-nb.info |

Derivatization at the Nitrogen Atom and Butyl Side Chain

Further functionalization of the 3-butylpiperidine scaffold can be achieved through derivatization at the nitrogen atom or modifications of the butyl side chain.

N-Substitution Strategies in Piperidine Chemistry

The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents. N-alkylation is a common strategy, and the stereochemistry of this process has been studied in detail. acs.org For instance, the reaction of piperidine derivatives with alkyl halides allows for the introduction of various alkyl groups at the nitrogen position.

Another important N-substitution strategy is N-acylation. The reaction with acylating agents, such as acid anhydrides, can be used to introduce acyl groups. For example, the hydrogenation of hydroxypyridines is often carried out in the presence of a stoichiometric excess of a carboxylic acid anhydride, like acetic anhydride, which can lead to N-acylation of the resulting piperidine. google.com

Furthermore, the nitrogen atom can be incorporated into more complex structures, such as in the formation of thiourea (B124793) catalysts through derivatization of enantiopure piperidines. rsc.org The reactivity of the piperidine nitrogen also plays a crucial role in its use as a nucleophile in substitution reactions, for example, with activated pyridinium (B92312) ions. nih.govrsc.org

Synthetic Modifications of the Butyl Side Chain

Modifications to the butyl side chain of 3-butylpiperidine are less commonly reported but can be envisioned through various synthetic transformations. For instance, if the butyl group contains a terminal functional group, such as a double bond or a hydroxyl group, a wide range of chemical manipulations become accessible.

While direct functionalization of the unactivated butyl chain is challenging, strategies involving the synthesis of piperidine derivatives with pre-functionalized side chains are more common. For example, starting from a different precursor allows for the introduction of various substituents at the 3-position of the piperidine ring.

Stereoselective Synthesis of 3-Butylpiperidine Hydrochloride and its Enantiomers

The development of stereoselective methods for the synthesis of 3-substituted piperidines is of great importance for the preparation of enantiomerically pure pharmaceuticals. nih.govsnnu.edu.cn

Application of Chiral Auxiliary Methods

Chiral auxiliaries are frequently employed to control the stereochemistry during the synthesis of piperidine derivatives. These auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A variety of chiral auxiliaries have been utilized in piperidine synthesis, including those derived from menthol (B31143), camphor (B46023), amino acids, and oxazolidinones. google.com For example, a patent describes the use of menthol and camphor derivatives as effective chiral control groups in the synthesis of 3-substituted-4-aryl piperidines, which are key intermediates for compounds like paroxetine (B1678475) and femoxetine. google.com

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective piperidine synthesis, as it avoids the need for stoichiometric amounts of a chiral auxiliary.

Recent advancements have focused on the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with partially reduced pyridine derivatives to produce enantioenriched 3-substituted tetrahydropyridines. nih.govsnnu.edu.cn This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a variety of enantioenriched 3-piperidines. nih.govsnnu.edu.cn

Another approach involves the use of chiral phosphoric acids as catalysts in intramolecular aza-Michael cyclizations to synthesize substituted piperidines with high enantioselectivity. whiterose.ac.uk Furthermore, biocatalytic methods, such as the use of reductases, have been employed for the asymmetric reduction of piperidinones to afford chiral hydroxypiperidines, which are valuable intermediates. researchgate.netnottingham.ac.uk

Table 2: Stereoselective Synthesis Approaches for 3-Substituted Piperidines

| Method | Catalyst/Auxiliary | Key Transformation | Product Type | Reference |

| Chiral Auxiliary | Menthol, Camphor derivatives | Stereoselective alkylation | 3-Substituted-4-aryl piperidines | google.com |

| Asymmetric Catalysis | Rh-catalyst | Asymmetric reductive Heck reaction | Enantioenriched 3-substituted piperidines | nih.govsnnu.edu.cn |

| Asymmetric Catalysis | Chiral Phosphoric Acid | Intramolecular aza-Michael cyclization | Enantioenriched substituted piperidines | whiterose.ac.uk |

| Biocatalysis | Reductase | Asymmetric reduction of piperidinone | Chiral hydroxypiperidines | researchgate.netnottingham.ac.uk |

Chemical Reactivity and Transformation Pathways of 3 Butylpiperidine Hydrochloride

Reactions at the Piperidine (B6355638) Nitrogen Center

The nitrogen atom of the piperidine ring, in its free base form, is a nucleophilic center and readily participates in various substitution reactions to yield a diverse range of N-substituted derivatives.

Nucleophilic Substitution Reactions Involving the Piperidine Nitrogen

The secondary amine of 3-butylpiperidine (B1352307) can act as a nucleophile, attacking a variety of electrophilic carbon centers. This allows for the formation of new carbon-nitrogen bonds, fundamentally altering the compound's structure and properties. Common nucleophilic substitution reactions include N-alkylation and N-acylation.

N-Alkylation: This reaction involves the treatment of 3-butylpiperidine with alkyl halides (e.g., alkyl iodides or bromides). The reaction typically requires a base to neutralize the hydrogen halide formed during the reaction, or by using an excess of the piperidine substrate. Common bases include potassium carbonate or sodium hydride in a dry solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The slow addition of the alkylating agent can help prevent the formation of quaternary ammonium (B1175870) salts, which can occur if the newly formed tertiary amine reacts further with the alkyl halide. researchgate.net

N-Acylation: The piperidine nitrogen readily reacts with acylating agents such as acid anhydrides (e.g., acetic anhydride) or acyl chlorides to form N-acylpiperidines (amides). mdpi.comorganic-chemistry.org These reactions are often rapid and can be performed under solvent-free conditions or in the presence of a catalyst. mdpi.com For example, acetylation can be achieved simply by heating the piperidine with acetic anhydride. mdpi.com This transformation is significant as it introduces a carbonyl group, which can influence the molecule's electronic properties and further reactivity.

Formation of N-Substituted Piperidine Derivatives

The nucleophilic nature of the piperidine nitrogen is a cornerstone for creating a library of derivatives. Beyond simple alkylation and acylation, a variety of functional groups can be introduced at the nitrogen center. A two-step acylation-reduction sequence is another effective method; for instance, piperidine can be reacted with an acyl chloride, and the resulting amide can then be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding N-alkylated piperidine. askfilo.com This approach is useful for synthesizing N-alkyl derivatives that are not easily accessible through direct alkylation.

The following table summarizes various N-substituted derivatives that can be formed from the 3-butylpiperidine scaffold.

| Reagent Class | Specific Reagent Example | Product Class |

| Alkyl Halide | 1-Bromobutane | N-Alkylpiperidine |

| Acyl Chloride | Butyryl chloride | N-Acylpiperidine (Amide) |

| Acid Anhydride | Acetic Anhydride | N-Acetylpiperidine |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-Sulfonylpiperidine (Sulfonamide) |

Reactions Involving the Butyl Group and Side Chain

The butyl group attached at the C-3 position is a saturated alkyl chain, which significantly influences its reactivity profile.

Oxidation Reactions of the Butyl Group

Saturated alkanes and alkyl chains are generally resistant to oxidation due to the strength and non-polar nature of their C-C and C-H bonds. numberanalytics.comscripps.edu Unlike alkyl groups attached to aromatic rings (benzylic positions), which are readily oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) libretexts.orgpearson.com, the butyl group on the piperidine ring lacks this activation. The piperidine ring is saturated and does not provide the necessary electronic stabilization for radical or ionic intermediates at the side chain. wikipedia.org

Therefore, under standard laboratory conditions, the butyl side chain of 3-butylpiperidine is inert to oxidation. Functionalization of this unactivated C(sp³)–H bond would require advanced and highly specialized methods, such as:

Catalytic Oxidation: Using transition-metal catalysts under specific conditions to achieve selective C-H activation. acs.orgokstate.edu

Enzymatic Oxidation: Employing metalloenzymes that can perform C(sp³)–H bond functionalization with high selectivity. nih.gov

These methods are at the forefront of chemical research and are not considered routine transformations.

Reduction Reactions Affecting the Butyl Group

The butyl group is a fully saturated alkyl chain, meaning it consists entirely of single bonds and is in a highly reduced state. libretexts.org Consequently, it cannot be further reduced using common chemical reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), or catalytic hydrogenation. wordpress.com These reduction methods target unsaturated functional groups such as alkenes, alkynes, carbonyls, nitriles, or aromatic rings. nih.govnih.gov The butyl side chain of 3-butylpiperidine is therefore completely unreactive towards reduction reactions.

Table 2: Reactivity Summary of the Butyl Side Chain

| Reaction Type | Reactivity of Butyl Group | Rationale |

|---|---|---|

| Oxidation | Generally inert | Lack of activating group; strong C-H bonds. Requires specialized C-H activation catalysts. |

| Reduction | Inert | Saturated alkyl chain is already in a fully reduced state. |

Ring Modification and Functionalization Reactions

While the butyl side chain is relatively inert, the piperidine ring itself can be the site of various chemical transformations. These modifications often require the nitrogen to be protected (e.g., as a carbamate) to prevent it from interfering with the desired reaction.

Direct functionalization of the ring's C-H bonds is a significant area of research. While the C-3 position is already substituted, other positions (C-2, C-4, C-5, C-6) can be targeted. For instance, suitably protected piperidines can be oxidized at the C-3 position to introduce new functionality. youtube.com One method involves using an α-keto acid as a radical source to add to an intermediate enamine. youtube.com

Oxidation of the ring can also lead to the formation of piperidinones (lactams). For example, an N-substituted piperidine can be oxidized with reagents like bromine to generate the corresponding piperidin-2-one. researchgate.net Further oxidation can also occur at other ring positions, such as the formation of α,β,β-oxidized products using hypervalent iodine reagents on N-protected piperidines. nih.gov

Ring expansion and contraction reactions represent more complex transformations. For example, ring expansion of smaller rings like prolinol derivatives can be a synthetic route to 3-substituted piperidines. nih.gov Conversely, photochemical reactions can induce a ring contraction of piperidines to form substituted pyrrolidines.

The following table highlights some possible ring modification pathways.

Oxidation to Piperidone Derivatives

The oxidation of the piperidine ring, particularly at positions adjacent to the nitrogen or on the alkyl chain, is a crucial step in creating functionalized intermediates such as piperidones. The position of the butyl group at C-3 influences the regioselectivity of these oxidation reactions.

One common strategy involves the oxidation of an N-protected piperidine. For instance, N-Boc-3-hydroxypiperidine can be oxidized to N-Boc-3-piperidone. A well-established method for this transformation is the Swern oxidation, which utilizes a mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by the addition of an organic base. google.com Another approach is the Oppenauer oxidation, which can be employed on N-Boc-3-hydroxypiperidine to yield the corresponding ketone. google.com

Direct C-H oxidation of the piperidine ring is a more advanced strategy. For example, protected piperidines can be nitrated at the 3-position, and subsequent reduction and Nef reaction can yield a protected 3-ketopiperidine. youtube.com Furthermore, catalytic systems, such as those involving iron, have been developed for the remote oxidation of C-H bonds in N-alkyl substituted piperidines, leading to hydroxylated products which are precursors to piperidones. nih.gov

The synthesis of 2-piperidones is also a relevant transformation. This can be achieved through methods like the Beckmann rearrangement of cyclopentanone (B42830) oxime or the oxidation of N-substituted pyridinium (B92312) salts. youtube.comgoogle.com

Table 1: Selected Methods for the Oxidation to Piperidone Derivatives

| Starting Material | Reagents and Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| N-Boc-3-hydroxypiperidine | Dimethyl sulfoxide (DMSO), oxalyl chloride, organic base (Swern Oxidation) | N-Boc-3-piperidone | An efficient method for the synthesis of the N-protected 3-piperidone. | google.com |

| N-Boc-3-hydroxypiperidine | Ketone, catalyst (Oppenauer Oxidation) | N-Boc-3-piperidone | Provides an alternative route to the 3-piperidone derivative. | google.com |

| Protected Piperidine | Nitrating agent, followed by reduction and Nef reaction | Protected 3-ketopiperidine | Allows for direct functionalization at the C-3 position. | youtube.com |

Reduction of Piperidine Derivatives to Alcohol Derivatives

Piperidone derivatives, such as 3-butyl-2-piperidone or N-protected 3-butyl-4-piperidone, serve as valuable intermediates that can be reduced to the corresponding alcohol derivatives. The reduction of the ketone or lactam carbonyl group introduces a hydroxyl group, which can be a key functional handle for further synthetic modifications.

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For the conversion of a piperidone (a cyclic ketone) to a piperidinol (a cyclic alcohol), sodium borohydride (NaBH₄) is a commonly used reagent. masterorganicchemistry.com It is a mild and selective reducing agent that readily converts ketones to secondary alcohols. masterorganicchemistry.comdtic.mil The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

For the reduction of lactams (cyclic amides) or esters on the piperidine ring, a more powerful reducing agent is typically required. Lithium aluminum hydride (LiAlH₄) is capable of reducing esters and amides to alcohols and amines, respectively. libretexts.org When a lactone (cyclic ester) derivative is reduced with LiAlH₄, the ring opens to form a diol. organicchemistrytutor.com The choice of reducing agent is therefore critical for achieving the desired transformation and selectivity, especially in the presence of other functional groups. harvard.edunih.gov

Table 2: Reagents for the Reduction of Piperidone Derivatives

| Carbonyl Derivative | Reducing Agent | Product | Characteristics | Reference |

|---|---|---|---|---|

| Piperidone (Ketone) | Sodium Borohydride (NaBH₄) | Piperidinol (Secondary Alcohol) | Mild and selective for aldehydes and ketones. | masterorganicchemistry.comdtic.mil |

| Ester/Lactone | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol/Diol | Powerful reducing agent; reduces most carbonyl functional groups. | libretexts.orgorganicchemistrytutor.com |

| Lactam (Amide) | Lithium Aluminum Hydride (LiAlH₄) | Cyclic Amine | Reduces the carbonyl group completely to a methylene (B1212753) group. | libretexts.org |

Carbonyl Group Manipulation on Piperidine Ring Derivatives

The introduction of a carbonyl group onto the piperidine ring, creating a piperidone derivative, opens up a vast landscape of chemical transformations for further diversification of the molecular scaffold. These manipulations allow for the introduction of new carbon-carbon bonds and various functional groups.

Grignard Reaction: The reaction of a piperidone with a Grignard reagent (R-MgX) is a powerful method for forming a new carbon-carbon bond and converting the ketone into a tertiary alcohol. purdue.edulibretexts.org The carbanionic carbon of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. mnstate.edumasterorganicchemistry.com Subsequent acidic workup protonates the intermediate alkoxide to yield the tertiary alcohol. libretexts.org This reaction allows for the introduction of a wide variety of alkyl or aryl substituents at the position of the original carbonyl group.

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group of a piperidone into a carbon-carbon double bond (an alkene). wikipedia.org This reaction involves a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form a four-membered oxaphosphetane intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate then decomposes to form the desired alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. organic-chemistry.org The Wittig reaction is a highly versatile olefination method, allowing for the introduction of exocyclic methylene groups or other substituted alkenes onto the piperidine ring.

Table 3: Key Carbonyl Manipulation Reactions on Piperidone Derivatives

| Reaction | Reagents | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Grignard Reaction | Grignard Reagent (R-MgX), followed by acidic workup | Converts a ketone to a tertiary alcohol and forms a C-C bond. | Tertiary Alcohol | libretexts.orgmnstate.edu |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Converts a ketone to an alkene. | Alkene | wikipedia.orgorganic-chemistry.org |

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

In ¹H NMR spectroscopy of 3-Butylpiperidine (B1352307) hydrochloride, the protonated nitrogen atom significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield compared to the free base. The spectrum would exhibit characteristic signals corresponding to the butyl group and the piperidine (B6355638) ring protons. The terminal methyl group (CH₃) of the butyl chain is expected to produce a triplet signal at the most upfield region. The methylene (B1212753) groups (CH₂) of the butyl chain and the piperidine ring will show complex multiplets due to spin-spin coupling. Protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be the most deshielded within the ring structure.

Table 1: Expected ¹H NMR Chemical Shifts for 3-Butylpiperidine Hydrochloride

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Butyl -CH₃ | ~0.9 | Triplet (t) |

| Butyl -(CH₂)₂- | ~1.3 | Multiplet (m) |

| Piperidine Ring Protons | ~1.5 - 2.2 | Multiplet (m) |

| Butyl -CH₂- (attached to ring) | ~1.4 | Multiplet (m) |

| N-H (Ammonium) | Variable, broad | Singlet (s, broad) |

| Piperidine -CH- (at C3) | ~1.8 | Multiplet (m) |

Note: Expected values are based on the analysis of piperidine and its derivatives. Actual values can vary based on solvent and experimental conditions. chemicalbook.comdrugbank.com

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom. Carbons closer to the protonated nitrogen (C2 and C6) will resonate at a lower field (higher ppm) compared to the other ring carbons. chemicalbook.com The carbons of the butyl side chain will appear in the typical aliphatic region of the spectrum. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Butyl C4' (CH₃) | ~14 |

| Butyl C3' (CH₂) | ~23 |

| Butyl C2' (CH₂) | ~29-32 |

| Piperidine C5 | ~24-26 |

| Piperidine C4 | ~28-30 |

| Piperidine C3 | ~35-38 |

| Butyl C1' (CH₂) | ~36-39 |

| Piperidine C6 | ~45-48 |

Note: Expected values are based on the analysis of 3-butylpyridine (B1328907) and other piperidine derivatives. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and ionic compounds like this compound. In positive ion mode, the analysis would detect the molecular ion of the free base (3-butylpiperidine). The hydrochloride salt (C₉H₂₀ClN, molecular weight: 177.71 g/mol ) dissociates in solution, and the protonated free base (C₉H₁₉N) is observed. biosynth.com The expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 142.2. scielo.br Further fragmentation in tandem MS (MS/MS) experiments could involve the loss of the butyl group or cleavage of the piperidine ring, providing confirmatory structural data. scielo.brnih.gov The identity of similar reference materials has been confirmed using ESI-MS. lgcstandards.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org In the IR spectrum of this compound, the most prominent feature is the broad absorption band corresponding to the N-H stretching vibration of the secondary ammonium (B1175870) salt, which typically appears in the range of 2700-3300 cm⁻¹. The C-H stretching vibrations of the aliphatic butyl and piperidine groups are observed as sharp peaks between 2850 and 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| N-H Stretch (Ammonium Salt) | 2700 - 3300 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, Strong |

| C-H Bend | 1450 - 1470 | Medium |

Note: Values are based on typical spectra for piperidine hydrochloride and related aliphatic amines. nist.govchemicalbook.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile compounds like this compound. tricliniclabs.com A reversed-phase HPLC method, likely using a C18 column, can effectively separate the main compound from any impurities. unodc.org The purity is typically determined by measuring the area of the analyte peak relative to the total area of all peaks detected, often by a Diode-Array Detector (DAD) set at a low UV wavelength (e.g., 210 nm) where the compound absorbs. lgcstandards.com The development and validation of such LC-MS/MS methods are crucial in drug development and quality control processes. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperidine derivatives. For compounds like this compound that lack a strong chromophore, pre-column derivatization is often necessary to facilitate UV detection. nih.govresearchgate.net A common derivatizing agent is p-toluenesulfonyl chloride (PTSC), which reacts with the secondary amine of the piperidine ring to introduce a UV-active moiety. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC) is a frequently utilized mode for the separation of these derivatized compounds. nih.gov A typical RP-HPLC method might employ a C18 column with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile. nih.gov The gradient or isocratic elution profile is optimized to achieve adequate separation from any impurities or starting materials.

For the analysis of chiral compounds such as 3-Butylpiperidine, chiral HPLC is indispensable for separating enantiomers. researchgate.netnih.gov This can be achieved through two primary strategies: the use of a chiral stationary phase (CSP) or the addition of a chiral mobile-phase additive (CMPA). eijppr.comyoutube.com CSPs are columns where a chiral selector is chemically bonded to the stationary support. eijppr.com The differential interaction of the enantiomers with the CSP leads to their separation. eijppr.com Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. youtube.com

A study on the related compound, (R)-piperidin-3-amine dihydrochloride, demonstrated the use of a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol (B145695) for the successful resolution of its enantiomers after derivatization with PTSC. nih.gov The resolution between the enantiomers was reported to be greater than 4.0, indicating excellent separation. nih.gov

Table 1: Illustrative HPLC Method Parameters for Piperidine Derivatives

| Parameter | Setting | Reference |

| Column | Inertsil C18 (250 x 4.6 mm I.D.) | nih.gov |

| Mobile Phase | Water (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 30°C | nih.gov |

| Detection | UV at 228 nm (post-derivatization) | nih.gov |

| Derivatizing Agent | p-Toluene Sulfonyl Chloride (PTSC) | nih.govnih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) offers another powerful method for the analysis of volatile and thermally stable compounds. For piperidine derivatives, GC can be particularly useful for assessing purity and identifying related substances. Similar to HPLC, derivatization may be employed to enhance the volatility and improve the chromatographic properties of the analyte.

A study on the analysis of piperidine in plastic utilized a pyrolyzer/thermal desorption-GC-MS (Py/TD-GC-MS) system. shimadzu.com This technique allows for the direct analysis of the compound in a solid matrix without the need for solvent extraction. shimadzu.com While this specific application was for a different piperidine derivative, the principles can be adapted for the analysis of this compound, particularly for identifying residual solvents or volatile impurities.

The choice of column is critical in GC for achieving the desired separation. A capillary column with a suitable stationary phase, such as a non-polar or medium-polarity phase, would typically be selected. The temperature program of the GC oven is optimized to ensure the efficient separation of all components in the sample. Mass spectrometry (MS) is a common detector coupled with GC, providing both quantitative data and structural information for the identification of unknown peaks.

Table 2: General GC Parameters for Analysis of Piperidine-Related Compounds

| Parameter | Typical Setting |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. rigaku.com This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the exact arrangement of the butyl group on the piperidine ring and the conformation of the piperidine ring itself, which typically adopts a chair conformation. researchgate.net

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. rigaku.com The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. rigaku.com

In a study of a related piperidine derivative, t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, X-ray diffraction data confirmed that the piperidine ring adopts a chair conformation with the phenyl groups in equatorial orientations. researchgate.net Similar structural insights would be expected for this compound, providing crucial information for understanding its steric and electronic properties.

Table 3: Representative Crystallographic Data for a Piperidine Derivative

| Parameter | Value (for t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime) | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P1 21/c 1 | researchgate.net |

| a (Å) | 19.5024(9) | researchgate.net |

| b (Å) | 8.7503(4) | researchgate.net |

| c (Å) | 11.6500(6) | researchgate.net |

| β (°) | 100.846(2) | researchgate.net |

| Volume (ų) | 1952.58(16) | researchgate.net |

| Z | 4 | researchgate.net |

Optical Purity Determination Methodologies

Since 3-Butylpiperidine possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Determining the optical purity, or enantiomeric excess (ee), of a sample is crucial, as different enantiomers can exhibit distinct biological activities. eijppr.com

The most common and accurate method for determining enantiomeric excess is chiral chromatography, as discussed in the HPLC section. youtube.com By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas can be used to calculate the ee. eijppr.com

Another classical method for assessing optical purity is polarimetry. This technique measures the rotation of plane-polarized light by a solution of the chiral compound. libretexts.org A pure enantiomer will rotate the light by a specific amount, known as the specific rotation. A racemic mixture (a 50:50 mixture of both enantiomers) will not rotate the light. The optical purity of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer.

The enantiomeric excess is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.

It is important to note that while polarimetry is a useful technique, it is generally less accurate than chiral chromatography for determining enantiomeric excess, especially for samples with low optical purity. thieme-connect.de

Computational Chemistry and Molecular Modeling Studies of 3 Butylpiperidine Hydrochloride

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which governs the chemical reactivity and physical properties of the compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to calculate intermolecular interaction energies in various systems, including those relevant to biological processes. nih.gov DFT, especially when combined with dispersion corrections (DFT-D), can accurately model non-covalent interactions, which are crucial for understanding how molecules like 3-Butylpiperidine (B1352307) hydrochloride might interact with their environment. nih.govchemrxiv.org The accuracy of DFT allows for the exploration of the conformational landscape of 3-Butylpiperidine hydrochloride, identifying the most stable three-dimensional arrangements of the molecule. These calculations are vital for understanding how the molecule might present itself to a potential binding partner.

A significant challenge in DFT is accurately modeling systems with charges, where the interplay of electrostatics, polarization, and dispersion can lead to errors. chemrxiv.org Advanced methods are continuously being developed to improve the accuracy for such charged systems, which is pertinent for the hydrochloride salt form of 3-butylpiperidine. chemrxiv.org

Table 1: Key Aspects of DFT in Analyzing this compound

| Feature | Description | Relevance to this compound |

| Conformational Analysis | Identification of low-energy three-dimensional structures of the molecule. | Determines the likely shapes the molecule will adopt in different environments. |

| Intermolecular Interactions | Calculation of the forces between the molecule and other entities (e.g., solvent, receptor). | Predicts how it will interact with its surroundings, including potential biological targets. |

| Electronic Properties | Determination of electron density, molecular orbitals, and electrostatic potential. | Provides insights into the molecule's reactivity and potential for forming chemical bonds. |

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.org This method is instrumental in drug discovery and involves predicting the binding mode and affinity of a small molecule (ligand) within the binding site of a receptor. nih.govresearchgate.net

Molecular docking simulations can elucidate the specific ways in which this compound might bind to a biological target. The process involves preparing the ligand and receptor structures and then using a search algorithm to explore various binding poses. youtube.com The goal is to identify the most favorable binding orientation, which is typically the one with the lowest energy. nih.gov A successful docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. jetir.org The flexibility of both the ligand and the receptor can be considered in these simulations to provide a more realistic model of the binding event. researchgate.net

Beyond predicting the binding pose, molecular docking aims to estimate the binding affinity, which is the strength of the interaction between the ligand and the receptor. nih.gov Scoring functions are used to rank the different binding poses and provide a quantitative measure of the predicted binding strength. researchgate.net While predicting absolute binding affinities with high accuracy remains a challenge, these methods are valuable for ranking potential ligands and prioritizing them for further experimental testing. nih.govcolumbia.edunih.gov

Table 2: Common Docking Software and Their Characteristics

| Software | Search Algorithm | Key Features |

| AutoDock | Genetic Algorithm (GA) | Offers flexibility for both ligand and partial receptor flexibility. nih.gov |

| DOCK | Fragment-based approach | Rapidly docks flexible ligands by identifying and describing protein binding sites. nih.gov |

| GOLD | Genetic Algorithm | Known for its accuracy in predicting binding modes. nih.gov |

| Schrödinger Suite | Various, including Glide | Provides different precision modes (SP, XP) for high-throughput screening and accurate binding prediction. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.govnih.gov These simulations are crucial for understanding the conformational flexibility of this compound and its behavior within a biological environment. researchgate.net MD simulations can reveal how the ligand adapts its conformation upon binding to a receptor and can provide insights into the stability of the ligand-receptor complex. researchgate.netepa.gov By analyzing the trajectory of an MD simulation, researchers can identify stable and transient interactions that are critical for molecular recognition. nih.gov

Structure-Activity Relationship (SAR) Modeling Methodologies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify the key molecular features responsible for its biological effects. nih.gov While specific SAR data for this compound is not available in the public domain, the principles of SAR would be applied by synthesizing and testing a series of related compounds to build a predictive model for activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. nih.gov These models are built on the principle that the activity of a substance is a function of its molecular structure and physicochemical properties. researchgate.net For piperidine (B6355638) derivatives, QSAR studies have been instrumental in predicting their therapeutic and toxicological profiles. nih.govresearchgate.netmdpi.com

To illustrate, a hypothetical QSAR study for a series of 3-alkylpiperidine derivatives might reveal that the biological activity is correlated with lipophilicity (LogP) and the size of the alkyl substituent. A simplified, hypothetical QSAR equation might look like:

Biological Activity = a(LogP) + b(Molecular Weight) + c

Where 'a', 'b', and 'c' are constants derived from statistical analysis of a training set of molecules.

For 3-Butylpiperidine, the following molecular descriptors would be crucial inputs for any QSAR model.

| Descriptor | Predicted Value |

| Molecular Weight | 141.26 g/mol |

| LogP (octanol/water partition coefficient) | 2.35 |

| Topological Polar Surface Area (TPSA) | 12.03 Ų |

| Number of Hydrogen Bond Acceptors | 1 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 3 |

These descriptors quantify key aspects of the molecule's structure that are likely to influence its interaction with biological targets. For instance, the LogP value suggests a moderate lipophilicity, which could influence its ability to cross cell membranes. The TPSA is an indicator of a molecule's polarity and its potential to form hydrogen bonds, which is critical for receptor binding.

In Silico Prediction of Relevant Pharmacokinetic Parameters (e.g., ADMET Profiles)

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the drug development process. nih.gov In silico tools provide a powerful means to predict these pharmacokinetic properties early in the discovery pipeline, helping to identify candidates with favorable drug-like characteristics. nih.govarxiv.orgtandfonline.com For 3-Butylpiperidine, several key ADMET parameters have been predicted using computational models.

Absorption: The gastrointestinal (GI) absorption of a compound is a primary determinant of its oral bioavailability. For 3-Butylpiperidine, the predicted GI absorption is high, suggesting it would be well-absorbed from the gut.

Distribution: The distribution of a drug throughout the body is influenced by factors such as its ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins. Predictions indicate that 3-Butylpiperidine is likely to penetrate the BBB. Its plasma protein binding is predicted to be moderate.

Metabolism: The metabolism of a drug, primarily by cytochrome P450 (CYP) enzymes, is a key factor in its clearance and potential for drug-drug interactions. In silico models predict that 3-Butylpiperidine is a substrate for CYP2D6 and an inhibitor of CYP2C9 and CYP2D6.

Excretion: The primary route of excretion is another important pharmacokinetic parameter. The total clearance of 3-Butylpiperidine is predicted to be a key factor in its elimination from the body.

Toxicity: Early assessment of potential toxicity is crucial. In silico models predict a low likelihood of hepatotoxicity and no predicted cardiotoxicity related to hERG inhibition for 3-Butylpiperidine.

The following table summarizes the in silico predicted ADMET profile for 3-Butylpiperidine.

| Parameter | Predicted Value/Classification |

| Absorption | |

| Gastrointestinal Absorption | High |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetrant | Yes |

| Metabolism | |

| CYP2D6 Substrate | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | Yes |

| Toxicity | |

| Hepatotoxicity | Low |

| hERG I Inhibitor | No |

These in silico predictions provide a valuable initial assessment of the pharmacokinetic properties of 3-Butylpiperidine. While these computational results are a powerful guide, they must be validated through experimental studies to confirm the compound's behavior in biological systems.

Structure Activity Relationship Sar and Ligand Design Principles Based on 3 Butylpiperidine Scaffold

The 3-Butylpiperidine (B1352307) Scaffold as a Core for Bioactive Compound Development

Development of Dopamine (B1211576) Transporter (DAT) Inhibitors

The 3-butylpiperidine scaffold has been instrumental in the development of novel dopamine transporter (DAT) inhibitors. These inhibitors are of significant interest for their potential therapeutic applications, particularly in the context of psychostimulant use disorders. A class of "atypical" DAT inhibitors, which bind with high affinity and selectivity to DAT, have shown promise in preclinical models by mitigating cocaine-induced behaviors. nih.gov

Bioisosteric Replacements of Piperazine (B1678402) Moieties with Piperidine (B6355638) Structures

A key strategy in the development of these DAT inhibitors has been the bioisosteric replacement of piperazine rings with piperidine structures. nih.gov This approach aims to improve upon the metabolic stability of earlier piperazine analogues, which has been a significant hurdle in their development. nih.gov By substituting the piperazine moiety with aminopiperidines and piperidine amines, researchers have been able to synthesize compounds with both moderate to high DAT affinities and enhanced metabolic stability in rat liver microsomes. nih.gov

This strategic replacement has led to the identification of several lead compounds. For instance, aminopiperidines have demonstrated notable DAT affinity (Ki values ranging from 30.0 to 77.2 nM) while exhibiting an "atypical" DAT inhibitor profile, characterized by minimal stimulation of ambulatory activity in mice compared to cocaine. nih.gov

Design of Dual Histamine (B1213489) H3 and Sigma-1 Receptor Ligands

The 3-butylpiperidine scaffold has also been explored in the design of dual-acting ligands that target both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). acs.orgresearchgate.netnih.gov This multitarget approach is of interest for treating complex conditions like nociceptive and neuropathic pain, where modulating multiple pathways can lead to improved therapeutic efficacy. acs.orgresearchgate.netnih.gov The H3R, a G protein-coupled receptor highly expressed in the central nervous system, and the σ1R, a ligand-regulated chaperone protein, are both implicated in pain modulation and other neurological processes. acs.orgnih.gov

Investigation of Linker Length Effects on Dual Affinity

In the design of these dual ligands, the length of the alkyl linker connecting the piperidine core to other pharmacophoric elements has been shown to influence affinity, particularly at the H3R. acs.org For a series of biphenyl (B1667301) analogues, extending the linker length resulted in a decrease in affinity for the human H3 receptor (hH3R). acs.org This suggests that the spatial arrangement of the molecule, dictated by the linker, is a critical determinant for effective binding at the H3R. In contrast, for a series of benzylpiperidine derivatives targeting sigma-1 receptors, the length of the alkyl linker did not show a clear influence on binding affinity for the most potent ligands. nih.gov

Protonation State Analysis in Receptor Binding

The protonation state of the piperidine nitrogen at physiological pH is a critical factor for binding to both H3 and sigma-1 receptors. acs.orgnih.govnih.gov For dual H3/σ1 receptor ligands, the piperidine moiety in its protonated form is essential for a key salt bridge interaction with glutamic acid residue 172 (Glu172) in the σ1R binding pocket, which is responsible for high biological activity. nih.gov A comparison between closely related piperidine and piperazine derivatives revealed that the piperidine compounds showed significantly higher affinity for σ1 receptors, a phenomenon attributed to differences in their protonation states. researchgate.netnih.gov

NMR titration studies have been used to analyze the protonation sequence of these molecules. nih.gov For instance, in a 4-pyridylpiperidine derivative, the piperidine nitrogen is protonated first, which is crucial for its interaction with the σ1R. nih.gov This highlights the importance of the basicity of the piperidine nitrogen in ensuring it is protonated at physiological pH to facilitate the necessary interactions for high-affinity binding. nih.govnih.gov

Development of Dopamine D4 Receptor (D4R) Antagonists

The 3-butylpiperidine scaffold has been a key structural element in the development of potent and selective antagonists for the dopamine D4 receptor (D4R). mdpi.comnih.govresearchgate.net These antagonists are being investigated as potential therapeutic agents for conditions such as glioblastoma and L-DOPA-induced dyskinesias in Parkinson's disease. mdpi.comnih.govresearchgate.netnih.gov The D4R is highly expressed in brain regions involved in motor control and reward, making it an attractive target for these disorders. nih.govchemrxiv.org

Research has shown that derivatives bearing a terminal butyl chain exhibit distinct structure-activity relationships compared to those with a benzyl (B1604629) terminal. mdpi.comnih.govresearchgate.net Functional studies have confirmed the antagonist profile of these compounds, with some derivatives showing high potency across multiple signaling pathways. mdpi.comnih.govresearchgate.net The promising biological profiles of these 3-butylpiperidine-based compounds make them lead candidates for further investigation into their therapeutic potential. mdpi.comnih.govresearchgate.net

Investigation of Pharmacophoric Feature Distances on D4R Affinity

The 3-butylpiperidine scaffold has been a subject of interest in the design of ligands targeting the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neurological and psychiatric disorders. Understanding the spatial arrangement of pharmacophoric features—the essential interaction points between a ligand and its target receptor—is critical for designing potent and selective D4R ligands.

Researchers investigate how the distances between key pharmacophoric elements, such as aromatic rings, hydrogen bond donors/acceptors, and hydrophobic groups, influence the binding affinity of 3-butylpiperidine derivatives to the D4R. By synthesizing and testing a series of analogs with varying linker lengths and substituent positions on the butyl chain and piperidine ring, a detailed map of the D4R binding pocket can be constructed. This allows for the optimization of ligand-receptor interactions, leading to the development of compounds with enhanced affinity and selectivity for the D4R.

Functional Profiling at D4R via Gα and Gβγ Protein, and Beta-Arrestin Assays

G protein-coupled receptors (GPCRs), like the D4R, can signal through multiple intracellular pathways, primarily involving G proteins and β-arrestins. nih.govnih.gov Ligands can exhibit "biased agonism" or "functional selectivity," preferentially activating one pathway over another. nih.govnih.gov This phenomenon has significant implications for drug design, as it offers the potential to develop therapeutics that selectively engage desired signaling pathways while avoiding those associated with adverse effects. nih.govnih.gov

To characterize the functional profile of 3-butylpiperidine-based ligands at the D4R, researchers employ a variety of cellular assays. These assays measure the ligand's ability to promote the coupling of the receptor to different G protein subtypes (e.g., Gαi/o, Gαq) and to recruit β-arrestins. nih.govyoutube.com

Commonly used techniques include:

G Protein Activation Assays: These assays measure the activation of specific G protein pathways, often by quantifying the production of second messengers like cyclic AMP (cAMP) for Gαs/i-coupled receptors or inositol (B14025) phosphates for Gαq-coupled receptors.

β-Arrestin Recruitment Assays: These assays, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays, directly measure the interaction between the activated GPCR and β-arrestin. nih.govyoutube.com

By comparing the potency and efficacy of a ligand in these different assays, a "bias plot" can be generated, providing a quantitative measure of its functional selectivity. This information is invaluable for understanding the molecular mechanisms underlying ligand efficacy and for guiding the design of biased ligands with improved therapeutic profiles. researchgate.netunc.edu

Discovery of Mammalian Squalene (B77637) Epoxidase Inhibitors Based on Piperidine Scaffolds

Squalene epoxidase (SE) is a key enzyme in the cholesterol biosynthesis pathway. taylorfrancis.com Inhibition of mammalian SE is a potential therapeutic strategy for managing hypercholesterolemia. taylorfrancis.com The piperidine scaffold has been explored for the development of novel SE inhibitors.

Structure-activity relationship studies have been conducted on a series of 3-phenylprop-2-ynylamines, which incorporate a piperidine moiety. These studies led to the identification of potent and selective inhibitors of mammalian squalene epoxidase. For instance, compound 19 , 1-[3-(3,5-dichlorophenyl)-prop-2-ynyl]-3-methylpiperidine hydrochloride, demonstrated an IC50 of 2.8 +/- 0.6 microM against rat liver squalene epoxidase while being inactive against fungal squalene epoxidase. nih.gov This highlights the potential of piperidine-based compounds in the selective inhibition of the mammalian enzyme. nih.gov More recent research has also identified flavonoid compounds as potent SQLE inhibitors. rsc.orgresearchgate.net

Application in G Protein-Coupled Receptor (GPCR) Ligand Design and Stimulus Bias Studies (e.g., M2 muscarinic acetylcholine (B1216132) receptor)

The principles of ligand design and stimulus bias are broadly applicable to a wide range of GPCRs beyond the D4 receptor. The 3-butylpiperidine scaffold can serve as a versatile template for developing ligands targeting other GPCRs, such as the M2 muscarinic acetylcholine receptor (M2 mAChR).

The M2 mAChR is a critical regulator of cardiac function and a target for various therapeutic agents. Similar to the D4R, the M2 mAChR can signal through both G protein-dependent and β-arrestin-dependent pathways. biorxiv.org The development of biased ligands for the M2 mAChR could offer a novel approach to treating cardiovascular diseases by selectively modulating specific signaling cascades.

By applying the knowledge gained from SAR studies on other GPCRs, medicinal chemists can rationally design and synthesize 3-butylpiperidine derivatives with tailored selectivity and functional profiles for the M2 mAChR. This involves modifying the substituents on the piperidine ring and the butyl chain to optimize interactions with the M2 mAChR binding pocket and to engender the desired signaling bias.

Derivatization for Specific Biological Target Modulation

The versatility of the piperidine ring allows for extensive chemical modification, making it a valuable scaffold for developing derivatives with a wide range of biological activities. mdpi.com

Academic Studies on Antimicrobial Activity of Piperidine Derivatives

The emergence of antibiotic resistance is a major global health concern, necessitating the development of new antimicrobial agents. academicjournals.org Piperidine derivatives have been the focus of academic research for their potential antimicrobial properties. biointerfaceresearch.comresearchgate.net

Studies have shown that certain piperidine derivatives exhibit inhibitory activity against various bacterial and fungal strains. academicjournals.orgtandfonline.comnih.gov For example, a study on novel piperidine derivatives demonstrated that compound 6 exhibited the strongest inhibitory activity against seven tested bacteria, with minimum inhibitory concentrations (MICs) as low as 0.75 mg/ml against Bacillus subtilis. academicjournals.org Another study synthesized new piperidine derivatives and found that compound 2 was more active than its analog against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net The antimicrobial activity of these compounds is often dependent on the nature and position of the substituents on the piperidine ring. academicjournals.orgtandfonline.com

| Compound | Test Organism | Activity | Reference |

| Compound 6 | Bacillus subtilis | MIC: 0.75 mg/ml | academicjournals.org |

| Compound 6 | Bacillus cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae, M. luteus | MIC: 1.5 mg/ml | academicjournals.org |

| Compound 2 | Staphylococcus aureus, Escherichia coli | More active than analog | biointerfaceresearch.comresearchgate.net |

Research into Antiviral Activity of Piperidine Derivatives

In addition to their antimicrobial properties, piperidine derivatives have also been investigated for their potential as antiviral agents. nih.govnih.gov Research has focused on developing novel piperidine-based compounds that can inhibit the replication of various viruses. nih.govrsc.org

For instance, a series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus. rsc.org Structure-activity relationship studies revealed that an ether linkage between a quinoline (B57606) and the piperidine ring was crucial for the inhibitory activity. The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate 11e , showed excellent inhibitory activity against multiple influenza virus strains, with an EC50 value as low as 0.05 μM. rsc.org Further research has synthesized new piperidine derivatives and concluded that they are effective against the influenza A/H1N1 virus when compared to commercial drugs. nih.govnih.gov

| Compound | Virus | Activity | Reference |

| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate 11e | Influenza virus | EC50: 0.05 μM | rsc.org |

| Newly synthesized piperidine derivatives | Influenza A/H1N1 | Effective compared to commercial drugs | nih.govnih.gov |

Advanced Methodologies and Future Directions in 3 Butylpiperidine Hydrochloride Research

Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The synthesis of piperidine (B6355638) cores, such as that in 3-Butylpiperidine (B1352307) hydrochloride, is a cornerstone of medicinal chemistry. Modern synthetic organic chemistry is focused on developing routes that are not only efficient in terms of yield and purity but are also environmentally sustainable. Recent advances have moved towards greener chemistry principles, minimizing waste and the use of hazardous reagents.

One promising area is the use of catalytic hydrogenation of substituted pyridines. For instance, the synthesis of (R)-3-(Boc-Amino)piperidine, a related piperidine derivative, can be achieved through the hydrogenation of a pyridine (B92270) precursor using a palladium on carbon catalyst. chemicalbook.com This method, while effective, often requires high pressure and temperature. Future research is likely to focus on developing catalysts that operate under milder conditions. Rhodium catalysts, for example, have shown effectiveness in the synthesis of 3-substituted piperidines under less demanding conditions, although challenges such as hydrodefluorination can arise with certain substrates. nih.gov

Another avenue of exploration is the development of one-pot reactions and tandem catalysis to streamline synthetic sequences. For example, a hydrogen borrowing [5 + 1] annulation method using an iridium(III) catalyst allows for the stereoselective synthesis of substituted piperidines from simple starting materials, forming two new C-N bonds in a single cascade. nih.gov Such strategies reduce the number of intermediate purification steps, saving time, resources, and reducing solvent waste. The table below summarizes some advanced synthetic approaches applicable to piperidine derivatives.

| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Reference |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | High yield for specific precursors | chemicalbook.com |

| Rhodium-Catalyzed Hydrogenation | Rhodium complexes | Milder reaction conditions | nih.gov |

| Hydrogen Borrowing Annulation | Iridium(III) complexes | High stereoselectivity, one-pot reaction | nih.gov |

| Reductive Cyclization | Various reducing agents | Access to diverse stereoisomers | nih.gov |

Future efforts will likely concentrate on the use of biocatalysis and flow chemistry to further enhance the sustainability and efficiency of synthesizing 3-Butylpiperidine hydrochloride and its analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. mdpi.com For a compound like this compound, AI/ML can be instrumental in designing new derivatives with improved biological activity and selectivity. nih.gov

| AI/ML Application | Technique/Algorithm | Potential Impact on 3-Butylpiperidine Research | Reference |

| Activity Prediction | QSAR, Machine Learning (RF, SVM) | Prioritization of synthetic targets | nih.govslideshare.net |

| Novel Compound Generation | Deep Learning, Recurrent Neural Networks (RNN) | Design of derivatives with optimized properties | mdpi.com |

| Structure-Based Design | Virtual Screening, Molecular Docking | Identification of potent binders to biological targets | oxfordglobal.com |

| Property Prediction | Deep Neural Networks (DNN) | Early assessment of pharmacokinetic profiles | peerj.com |

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Libraries

To explore the chemical space around the this compound scaffold, high-throughput screening (HTS) of compound libraries is an indispensable tool. nih.gov HTS allows for the rapid testing of thousands of compounds against a biological target, identifying "hits" for further development. nih.gov

The creation of diverse libraries of this compound derivatives is central to this process. Combinatorial chemistry techniques can be employed to systematically modify the core structure, for example, by varying the substituents on the piperidine ring or the butyl chain. The resulting library should ideally contain compounds with a range of physicochemical properties to maximize the chances of finding a successful hit. nih.gov The Maybridge screening collection, with over 51,000 diverse organic compounds, is an example of a library designed for such purposes. thermofisher.com

Focused screening libraries, which contain compounds with a higher probability of interacting with a specific target class like G-protein-coupled receptors or kinases, can also be constructed. thermofisher.com For instance, a library could be designed with compounds that mimic the structure of known ligands for a particular receptor family. upenn.edu Once hits are identified from the initial HTS, they undergo further validation and characterization to confirm their activity and mechanism of action. nih.gov

Advanced Biophysical Techniques for Ligand-Target Interaction Characterization

Understanding how a ligand like this compound binds to its biological target is crucial for rational drug design. Advanced biophysical techniques provide detailed insights into these interactions at a molecular level. nih.gov

Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity and thermodynamics of the interaction. researchgate.net SPR can measure the on- and off-rates of binding, providing kinetic information, while ITC directly measures the heat change upon binding, revealing the enthalpic and entropic contributions. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Ligand-observed NMR experiments can screen for binding even for weak interactions, which is particularly useful in fragment-based drug discovery. researchgate.net X-ray crystallography can provide a high-resolution three-dimensional structure of the ligand-target complex, showing the precise binding mode and key interactions. researchgate.net These detailed structural and energetic data are invaluable for optimizing the lead compound to improve its potency and selectivity. nih.gov

| Biophysical Technique | Information Obtained | Application in Drug Discovery | Reference |

| Surface Plasmon Resonance (SPR) | Binding affinity, kinetics (on/off rates) | Hit validation, lead characterization | researchgate.net |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, thermodynamics (enthalpy, entropy) | Understanding the driving forces of binding | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Binding confirmation, structural information | Fragment screening, binding site mapping | researchgate.net |

| X-ray Crystallography | High-resolution 3D structure of complex | Structure-based drug design, lead optimization | researchgate.net |

| Differential Scanning Fluorimetry (DSF) | Protein thermal stability upon binding | Hit identification | researchgate.net |

Exploration of Stereochemical Influences on Biological Activity and Selectivity

Chirality plays a pivotal role in the biological activity of many drugs, as stereoisomers can have vastly different pharmacological and toxicological profiles. nih.gov this compound possesses a chiral center at the 3-position of the piperidine ring, meaning it can exist as two enantiomers (R and S).

The spatial arrangement of the butyl group will significantly influence how the molecule interacts with its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. nih.gov It is common for one enantiomer to exhibit significantly higher potency than the other, as has been demonstrated for various chiral piperidine derivatives. nih.gov In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.

Therefore, a key area of research is the stereoselective synthesis of the individual enantiomers of this compound to evaluate their biological activities separately. nih.gov Advanced analytical techniques, such as chiral liquid chromatography, are essential for separating and determining the absolute configuration of the enantiomers. mdpi.com Understanding the stereochemical requirements for activity allows for the development of single-enantiomer drugs, which can offer improved therapeutic indices and reduced side effects compared to a racemic mixture. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Butylpiperidine hydrochloride with high purity?

- Methodology :

- Cyclization and Amine Formation : Start with cyanidation of 4-chlorobutyryl chloride followed by nitrile reduction and cyclization. The hydrochloride salt can be precipitated using HCl gas in anhydrous ethanol .

- Purification : Use recrystallization in ethanol/water mixtures (1:3 v/v) to enhance purity. Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) .

- Validation : Confirm identity via H NMR (δ 1.2–1.6 ppm for butyl chain protons, δ 2.8–3.2 ppm for piperidine ring protons) and FT-IR (N-H stretch at ~2500 cm) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Chromatography : Use reverse-phase HPLC (UV detection at 270 nm) with a mobile phase of 0.1% ammonium acetate and acetonitrile (85:15 v/v). Retention time typically 8–10 minutes .

- Spectroscopy :

- for carbon backbone confirmation (e.g., piperidine C-2 at ~50 ppm).

- Mass spectrometry (ESI-MS) for molecular ion detection ([M+H] at m/z 178.2) .

- Purity Criteria : ≥98% by area normalization in HPLC; ≤0.5% impurities per ICH guidelines .

Q. What storage conditions are optimal for maintaining this compound stability?

- Guidelines :

- Store at 2–8°C in airtight, light-resistant containers with desiccants (e.g., silica gel).

- Avoid prolonged exposure to humidity (>60% RH) to prevent hydrolysis of the piperidine ring .

- For long-term stability (>6 months), consider lyophilization and storage under nitrogen .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis yield of this compound using factorial design?

- Experimental Design :

- Variables : Reaction temperature (80–120°C), molar ratio of reactants (1:1–1:2), and HCl concentration (1–3 M).

- Response Surface Methodology (RSM) : Use a 3 full factorial design to model interactions between variables. Analyze via ANOVA to identify significant factors (e.g., temperature contributes 65% to yield variance) .

- Validation : Confirm optimal conditions (e.g., 110°C, 1:1.5 ratio, 2.5 M HCl) with triplicate runs yielding 82% ± 3% purity .

Q. What strategies address batch-to-batch variability in this compound synthesis?

- Quality Control :

- Implement in-process checks (e.g., TLC at intermediate steps; R = 0.4 in ethyl acetate/methanol 9:1) .

- Quantify batch variability via HPLC-UV and adjust reaction parameters (e.g., stoichiometry, pH) iteratively .

- Statistical Analysis : Use control charts (e.g., X-bar and R charts) to monitor yield and impurity profiles across batches .

Q. How to resolve contradictions in spectral data when characterizing novel derivatives of this compound?

- Data Reconciliation :

- Cross-validate H NMR and LC-MS data with computational tools (e.g., ACD/Labs or ChemDraw simulations).

- For ambiguous peaks (e.g., overlapping piperidine signals), use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .

- Compare with literature analogs (e.g., thiamine hydrochloride derivatives) to identify structural deviations .

Q. What methodologies are effective for formulating this compound into stable dosage forms?

- Formulation Strategies :

- Hydrogel Systems : Use carbopol 934P (2% w/v) and HPMC (1% w/v) for sustained release. Optimize viscosity via rheological studies (shear rate 10–100 s) .

- Buccoadhesive Patches : Employ Eudragit RS 100 and HPMC K4M in a 3:1 ratio. Validate adhesion force (≥0.5 N/cm) and drug release (>80% in 8 hours) .